Cas no 1806374-35-5 (Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate)

Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate
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- インチ: 1S/C12H10BrNO3/c1-7(13)11(15)10-8(6-14)4-3-5-9(10)12(16)17-2/h3-5,7H,1-2H3
- InChIKey: CYKGXNBNZDAUFI-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C(C#N)=CC=CC=1C(=O)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 360
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015015428-1g |
Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate |
1806374-35-5 | 97% | 1g |
1,519.80 USD | 2021-06-18 | |
Alichem | A015015428-500mg |
Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate |
1806374-35-5 | 97% | 500mg |
782.40 USD | 2021-06-18 | |
Alichem | A015015428-250mg |
Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate |
1806374-35-5 | 97% | 250mg |
470.40 USD | 2021-06-18 |
Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Methyl 2-(2-bromopropanoyl)-3-cyanobenzoateに関する追加情報
Comprehensive Overview of Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate (CAS: 1806374-35-5)
Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate (CAS: 1806374-35-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a bromopropanoyl and cyanobenzoate moiety, is widely utilized as a key intermediate in the synthesis of complex molecules. Its unique structural attributes make it invaluable for developing novel therapeutic agents and crop protection chemicals.
The compound's molecular formula and structural features contribute to its reactivity, enabling diverse applications in organic synthesis. Researchers often employ Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate in cross-coupling reactions, nucleophilic substitutions, and other transformative processes. Its versatility has made it a subject of interest in recent studies exploring sustainable chemistry and green synthesis methodologies.
One of the most searched questions regarding this compound is: "What are the applications of Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate in drug discovery?" The answer lies in its role as a building block for heterocyclic compounds, which are prevalent in many FDA-approved drugs. Its cyanobenzoate group, in particular, is instrumental in creating pharmacophores with enhanced bioavailability and target specificity.
Another trending topic in the chemical community is AI-assisted molecular design. Interestingly, Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate has been featured in several machine learning models predicting novel bioactive molecules. This aligns with the growing demand for computational chemistry solutions that accelerate R&D processes while reducing laboratory costs.
The safety profile of Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate is another frequently searched aspect. While not classified as hazardous under standard conditions, proper handling procedures should always be followed in laboratory settings. The compound's stability and storage requirements are particularly important considerations for researchers working with this material.
From a market perspective, the demand for Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate has shown steady growth, particularly in regions with strong pharmaceutical manufacturing sectors. The compound's supply chain and pricing trends are closely monitored by industry analysts, especially in light of recent global disruptions to chemical raw material availability.
In analytical chemistry, characterization techniques for Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate typically include NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods are crucial for verifying the compound's purity and identity, which is essential for research applications where precise molecular structures are required.
The environmental impact of chemical synthesis has become a major concern, prompting searches for eco-friendly alternatives in organic chemistry. While Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate is traditionally synthesized through conventional methods, recent publications have explored catalytic approaches that reduce waste generation and energy consumption.
Looking ahead, the future applications of Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate may expand into emerging fields such as material science and nanotechnology. Its molecular architecture suggests potential utility in creating advanced polymers or functional surfaces with specific electronic or optical properties.
For researchers considering working with this compound, understanding its solubility characteristics and reaction kinetics is paramount. The cyanobenzoate ester group in particular influences the compound's behavior in various solvent systems and reaction conditions.
The intellectual property landscape surrounding Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate is another area of interest. Patent databases reveal numerous applications incorporating this compound, particularly in medicinal chemistry and crop science innovations, reflecting its importance in industrial research and development.
In educational contexts, Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate serves as an excellent example for teaching advanced concepts in organic synthesis and retrosynthetic analysis. Its structure presents multiple functional groups that can be strategically manipulated, making it a valuable case study in graduate-level chemistry courses.
Quality control protocols for Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate typically emphasize the importance of spectroscopic purity and chemical stability. These parameters are critical when the compound is used as a reference standard or in sensitive synthetic applications where impurities could significantly impact outcomes.
The global research community continues to explore new derivatives and analogs of Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate, seeking to unlock additional functionalities. This ongoing investigation underscores the compound's potential as a springboard for molecular innovation across multiple scientific disciplines.
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